4'-Nitrophenyl-3I-thiolaminaritrioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Nitrophenyl-3I-thiolaminaritrioside is a small molecule with the chemical formula C24H35NO17S. It is known for its complex structure, which includes multiple hydroxyl groups, a nitrophenyl group, and a thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4’-Nitrophenyl-3I-thiolaminaritrioside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while reduction of the nitro group would yield aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4’-Nitrophenyl-3I-thiolaminaritrioside has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It serves as a substrate for enzyme assays, particularly for enzymes that act on glycosidic bonds.
Industry: Used in the synthesis of complex molecules and as a building block for various chemical processes .
Wirkmechanismus
The mechanism of action of 4’-Nitrophenyl-3I-thiolaminaritrioside involves its interaction with specific molecular targets, such as enzymes that recognize its glycosidic bonds. The compound can act as an inhibitor or substrate, depending on the enzyme and the context of the reaction. The pathways involved often include hydrolysis and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl-β-D-glucopyranoside
- 4-Nitrophenyl-β-D-galactopyranoside
- 4-Nitrophenyl-β-D-mannopyranoside
Uniqueness
4’-Nitrophenyl-3I-thiolaminaritrioside is unique due to the presence of both nitrophenyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C24H35NO17S |
---|---|
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO17S/c26-5-10-13(29)16(32)17(33)24(41-10)43-21-15(31)12(7-28)40-23(19(21)35)42-20-14(30)11(6-27)39-22(18(20)34)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11?,12-,13-,14?,15-,16+,17-,18?,19-,20?,21+,22?,23+,24+/m1/s1 |
InChI-Schlüssel |
VWNONHZCCMYIGR-VGNFVTAUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)SC4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.